molecular formula C8H2Br2F2O2 B2788672 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde CAS No. 2303565-73-1

2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde

Cat. No.: B2788672
CAS No.: 2303565-73-1
M. Wt: 327.907
InChI Key: SMFOXWXTUWWMPO-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H2Br2F2O2 It is a derivative of benzene, substituted with bromine, fluorine, and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde typically involves the bromination and fluorination of benzene derivatives followed by formylation. One common method includes the bromination of 2,5-difluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of 2,3-dibromo-5,6-difluoroterephthalic acid.

    Reduction: Formation of 2,3-dibromo-5,6-difluorobenzene-1,4-dimethanol.

Scientific Research Applications

2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-difluorobenzene
  • 2,3-Dibromo-1,4-difluorobenzene
  • 1,2,4,5-Tetrabromo-3,6-difluorobenzene

Uniqueness

2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is unique due to the presence of both bromine and fluorine atoms along with aldehyde groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,3-dibromo-5,6-difluoroterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F2O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFOXWXTUWWMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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